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molecular formula C7H12ClNO3 B8445831 N-methyl-N-(1,3-dioxolan-2-ylmethyl)-alpha-chloroacetamide

N-methyl-N-(1,3-dioxolan-2-ylmethyl)-alpha-chloroacetamide

Cat. No. B8445831
M. Wt: 193.63 g/mol
InChI Key: VREXMWKHOMHHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314840

Procedure details

N-Methyl-N-(2,2-dimethoxyethyl)-2-chloroacetamide (19.5 grams; 0.10 mole), ethylene glycol (6.82 grams; 0.11 mole) and 10 drops of a solution of one gram of p-toluenesulfonic acid in 100 ml of diethyl ether were charged into a glass reaction vessel fitted with a mechanical stirrer, thermometer, distillation head and condenser. The mixture was stirred and heated to about 100° C. to 110° C. Byproduct methanol was distilled off. When no further methanol was evolved, the mixture was cooled to room temperature, sodium carbonate (2 grams) was added and the slurry was stirred for a period of about 1 hour. The slurry was then filtered and the filtrate fractionally distilled under reduced pressure. The desired product N-(1,3-dioxolan-2-ylmethyl)-N-methyl-2-chloroacetamide was obtained as a fraction boiling at 124° C. at 0.30 mm Hg and at 119° C. at 0.15 mm Hg.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10])[C:3](=[O:6])[CH2:4][Cl:5].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[O:9]1[CH2:10][CH2:12][O:11][CH:8]1[CH2:7][N:2]([CH3:1])[C:3](=[O:6])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
CN(C(CCl)=O)CC(OC)OC
Name
Quantity
6.82 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer, distillation head and condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 100° C. to 110° C
DISTILLATION
Type
DISTILLATION
Details
Byproduct methanol was distilled off
ADDITION
Type
ADDITION
Details
sodium carbonate (2 grams) was added
STIRRING
Type
STIRRING
Details
the slurry was stirred for a period of about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate fractionally distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CN(C(CCl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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